molecular formula C7H3BrF3N3 B592003 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 1260817-66-0

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Katalognummer: B592003
CAS-Nummer: 1260817-66-0
Molekulargewicht: 266.021
InChI-Schlüssel: ZNTPSRMZXHASPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine: is a heterocyclic compound with the molecular formula C7H3BrF3N3. It is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the second position of the imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-nitropyridine with trifluoroacetic acid and ammonium acetate, followed by cyclization to form the imidazo[1,2-b]pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both the bromine atom and the trifluoromethyl group in 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine imparts unique chemical and biological properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .

Biologische Aktivität

3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry, particularly for its potential as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a unique structure characterized by a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. These properties are crucial for its biological activity and therapeutic potential.

This compound primarily functions as a kinase inhibitor . It interacts with specific kinases by binding to their active sites, inhibiting downstream signaling pathways that regulate cell growth and proliferation. This mechanism positions it as a candidate for cancer therapeutics, particularly in targeting malignancies characterized by uncontrolled cell division.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below is a summary of its key activities:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects on cancer cell lines, including IC50 values indicative of potent activity against specific kinases involved in tumor growth.
  • Antiparasitic Activity : Research indicates potential efficacy against Plasmodium falciparum, the malaria-causing parasite, with IC50 values less than 10 nM for enzyme inhibition and antiparasite activity down to 12 nM in vitro .
  • Selectivity : It shows a promising selectivity profile, with differential effects on cancerous versus non-cancerous cell lines, suggesting its potential for targeted therapy .

Study 1: Kinase Inhibition and Anticancer Effects

A study focused on the optimization of imidazopyridazine derivatives identified this compound as a potent inhibitor of PfCDPK1. The compound exhibited an IC50 value of less than 10 nM against this target .

Table 1: In Vitro Activity Against Kinases

CompoundTarget KinaseIC50 (nM)Notes
This compoundPfCDPK1<10High affinity
Other derivativesVariousVariesComparison to lead

Study 2: Efficacy in Murine Models

Further investigations into the in vivo efficacy of this compound revealed modest effectiveness in reducing parasitemia in murine models of malaria. Despite high exposure levels relative to their in vitro activities, the overall therapeutic impact was limited .

Table 2: In Vivo Efficacy Data

CompoundParasitemia Reduction (%)Plasma Concentration (ng/mL)
This compound44%1610 (45× exposure)

Structure-Activity Relationship (SAR)

Research into the SAR of imidazopyridazine derivatives has highlighted the importance of both the bromine atom and the trifluoromethyl group. These modifications not only enhance lipophilicity but also allow for further functionalization through substitution reactions .

Eigenschaften

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-5(7(9,10)11)13-4-2-1-3-12-14(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPSRMZXHASPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2N=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857625
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260817-66-0
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.